molecular formula C7H7ClN2 B13012105 6-Ethynylpyridin-3-amine hydrochloride

6-Ethynylpyridin-3-amine hydrochloride

Cat. No.: B13012105
M. Wt: 154.60 g/mol
InChI Key: GGSFPNKKPRXAEJ-UHFFFAOYSA-N
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Description

6-Ethynylpyridin-3-amine hydrochloride is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine derivatives are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where an ethynyl group is introduced using an ethynyl halide and a palladium catalyst . The reaction conditions often include a base, such as triethylamine, and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of pyridine derivatives, including 6-Ethynylpyridin-3-amine hydrochloride, often employs large-scale catalytic processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Ethynylpyridin-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Ethynylpyridin-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 6-Ethynylpyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethynylpyridin-3-amine hydrochloride is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C7H7ClN2

Molecular Weight

154.60 g/mol

IUPAC Name

6-ethynylpyridin-3-amine;hydrochloride

InChI

InChI=1S/C7H6N2.ClH/c1-2-7-4-3-6(8)5-9-7;/h1,3-5H,8H2;1H

InChI Key

GGSFPNKKPRXAEJ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC=C(C=C1)N.Cl

Origin of Product

United States

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